molecular formula C14H18N4O2 B5303041 N'-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

N'-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No. B5303041
M. Wt: 274.32 g/mol
InChI Key: ZGFOMKIHERFKAU-UHFFFAOYSA-N
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Description

N-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as EMU-01, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMU-01 is a urea derivative that has a unique chemical structure, which makes it a promising candidate for different research studies.

Mechanism of Action

The mechanism of action of N'-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood but is believed to involve the inhibition of specific enzymes and proteins. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the replication of certain viruses and bacteria, making it a potential candidate for antiviral and antimicrobial therapies.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the activity of specific enzymes and proteins. This compound has also been shown to have antiviral and antimicrobial properties, making it a potential candidate for different therapies.

Advantages and Limitations for Lab Experiments

N'-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has several advantages for lab experiments, including its unique chemical structure, potential use as an anticancer agent, antiviral agent, and antimicrobial agent, and ability to inhibit specific enzymes and proteins. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for N'-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea research, including investigating its potential as a therapeutic agent for various diseases, optimizing the synthesis method to obtain higher yields and purity, and studying its mechanism of action in more detail. Additionally, further research is needed to determine the potential side effects of this compound and to optimize its pharmacokinetics and pharmacodynamics for potential clinical use.
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research studies. Its unique chemical structure and potential use as an anticancer agent, antiviral agent, and antimicrobial agent make it a promising candidate for further research and potential clinical use. Further research is needed to fully understand its mechanism of action, potential side effects, and optimize its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of N'-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea involves the reaction of N-ethyl-N-methylcarbamoyl chloride with 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting product is then treated with methyl isocyanate to obtain this compound. The synthesis method has been optimized to obtain high yield and purity of the final product.

Scientific Research Applications

N'-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has shown promising results in various scientific research studies. It has been studied for its potential use as an anticancer agent, antiviral agent, and antimicrobial agent. This compound has also been investigated for its ability to inhibit specific enzymes and proteins, making it a potential drug candidate for various diseases.

properties

IUPAC Name

3-ethyl-1-methyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-4-15-14(19)18(3)9-12-16-13(17-20-12)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFOMKIHERFKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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